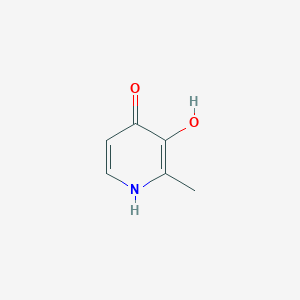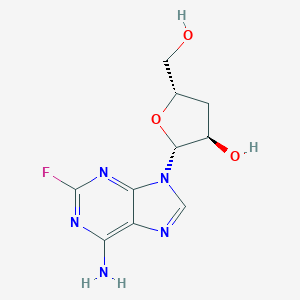
乙酸锌
概述
描述
Zinc pivalate is an organometallic compound consisting of zinc and pivalic acid. It is a white, crystalline solid with a melting point of 104-105 °C. Zinc pivalate has been used in a variety of research and industrial applications, including as a catalyst in organic synthesis, as a reagent in the determination of trace metals, and as a corrosion inhibitor. It is also used as a corrosion inhibitor in paint and coatings. In recent years, zinc pivalate has been studied for its potential applications in the biomedical field, particularly in the areas of cancer therapy, gene therapy, and drug delivery. Additionally, potential future directions for research on zinc pivalate will be discussed.
科学研究应用
多官能团有机金属化合物的制备
乙酸锌在制备镁和锌的多官能团有机金属化合物中起着至关重要的作用 . 这些有机金属试剂很容易通过在 LiCl 或 Br/Mg 交换存在下直接金属插入从有机卤化物制备 .
增强的空气和水稳定性
有机锌乙酸酯是混合的锌镁有机金属化合物,带有碳锌键和镁或锌乙酸酯单元 . 这些有机金属试剂在溶剂蒸发后,会形成具有增强空气和水稳定性的固体有机锌物种 .
钴催化的烯烃二氟烷基芳基化
乙酸锌已被用于钴催化的烯烃二氟烷基芳基化 . 该过程涉及烯丙基自由基的形成,随后与芳基锌乙酸酯发生 1,3-位移和 Csp3‒Csp2 交叉偶联 .
医药和农用化学品的合成
乙酸锌用于医药和农用化学品的合成 . 它用于过渡金属催化的交叉偶联策略,这对现代有机化学的发展非常重要 .
高度复杂分子的制备
乙酸锌用于制备各种高度复杂分子 . 与台式稳定的、市售的硼酸衍生物相比,传统的锌有机试剂在许多偶联反应中在温和的反应条件下表现出更加精致的反应活性
安全和危害
Zinc Pivalate is associated with several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
While specific future directions for Zinc Pivalate are not explicitly mentioned, zinc research in general is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
作用机制
Target of Action
Zinc pivalate, like other zinc compounds, primarily targets zinc-dependent proteins , which include transcription factors and enzymes of key cell signaling pathways . These proteins play crucial roles in various biological processes such as cell proliferation, apoptosis, and antioxidant defenses .
Mode of Action
It is known that zinc compounds generally interact with their targets by binding to the zinc-binding sites of proteins, thereby modulating their activity . For instance, zinc pivalate may bind to the mineralocorticoid receptor, similar to desoxycorticosterone pivalate .
Biochemical Pathways
Zinc pivalate likely affects multiple biochemical pathways due to the broad range of proteins that zinc can interact with. For instance, it may influence pathways involved in the metabolism of sodium, potassium, and water . Additionally, zinc pivalate might be involved in the synthesis of thermotropic liquid crystalline polymers through Negishi-type reactions .
Pharmacokinetics
It’s known that zinc pivalate is a solid compound that can be stored in an inert atmosphere at room temperature . It’s also suggested that zinc pivalate has a higher catalytic activity compared to zinc acetate .
Result of Action
The molecular and cellular effects of zinc pivalate’s action are likely diverse due to the wide range of proteins it can interact with. For example, it may affect the concentration of sodium and potassium in the blood . In the context of polymer synthesis, zinc pivalate can promote the formation of Csp3–Csp3 bonds, which are important for the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of zinc pivalate can be influenced by various environmental factors. For instance, the presence of an inert atmosphere can help maintain its stability . Moreover, the introduction of electron-active groups into carbene positions can slightly diminish the stability of the resulting adducts .
生化分析
Biochemical Properties
Zinc Pivalate, like other zinc carboxylates, has been analyzed using ultra-high-field 67Zn NMR spectroscopy
Temporal Effects in Laboratory Settings
The stability and degradation of Zinc Pivalate over time in laboratory settings have not been extensively studied. A related compound, zinc acetate, reacts with pivalic acid to form Zinc Pivalate . This suggests that Zinc Pivalate may be stable under certain conditions.
属性
| { "Design of the Synthesis Pathway": "Zinc pivalate can be synthesized by reacting pivalic acid with zinc oxide in a solvent under reflux conditions.", "Starting Materials": ["Pivalic acid", "Zinc oxide", "Solvent (e.g. ethanol)"], "Reaction": [ "Add pivalic acid and zinc oxide to a round-bottom flask", "Add the solvent to the flask", "Heat the mixture under reflux conditions for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting solid product and wash with solvent to remove impurities", "Dry the product under vacuum to obtain pure zinc pivalate" ] } | |
| 15827-10-8 | |
分子式 |
C5H10O2Zn |
分子量 |
167.5 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |
InChI 键 |
RGMJDGBMMBIUOX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |
规范 SMILES |
CC(C)(C)C(=O)O.[Zn] |
| 15827-10-8 | |
同义词 |
zinc pivalate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

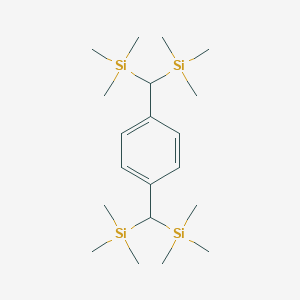
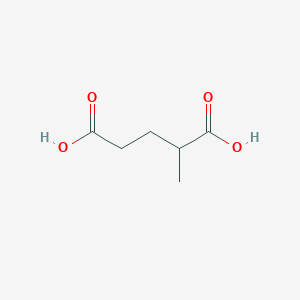
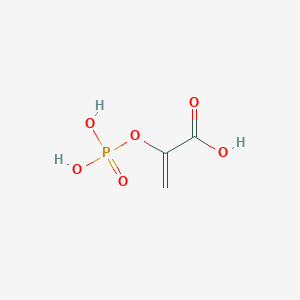

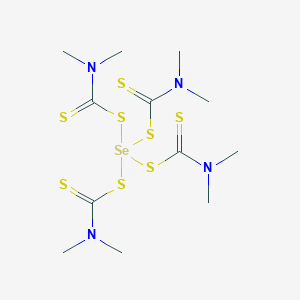
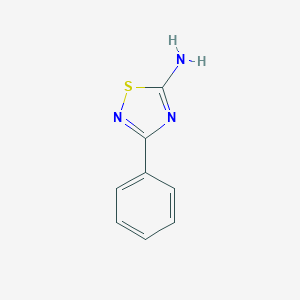
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)



